AXKO-0046

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

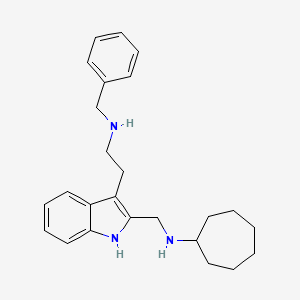

C25H33N3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine |

InChI |

InChI=1S/C25H33N3/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2 |

InChI Key |

VJTXDVYRAXQJAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

AXKO-0046: A Deep Dive into the First-in-Class Selective Allosteric Inhibitor of Lactate Dehydrogenase B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AXKO-0046, a novel, potent, and highly selective inhibitor of human lactate dehydrogenase B (LDHB). The information presented herein is compiled from preclinical studies and is intended to inform researchers and drug development professionals on the unique characteristics of this promising therapeutic candidate.

Core Mechanism of Action

This compound is an indole derivative that functions as a first-in-class, selective, uncompetitive inhibitor of LDHB.[1][2][3] Unlike competitive inhibitors that bind to the enzyme's active site, this compound exerts its effect by binding to a novel allosteric site.[1][4][5] This allosteric site is located at the interface of the LDHB tetramer, distant from the catalytic domain where the conversion of pyruvate to lactate occurs.[1][5][6]

The binding of this compound to this unique site is dependent on the formation of the enzyme-substrate complex, a characteristic of uncompetitive inhibition.[1] This means that this compound preferentially binds to LDHB when it is already bound to its substrates, NADH and pyruvate.[1] This mechanism leads to a decrease in both the Vmax and Km of the enzymatic reaction.[6] The allosteric binding of this compound is thought to be critical for its enzymatic activity by targeting the tetramerization interface of the two dimers.[1][4]

The selectivity of this compound for LDHB over the closely related LDHA isoform is attributed to differences in the amino acid sequences at the allosteric binding site.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Target |

| EC50 | 42 nM | Human LDHB[1][2][3][4][7] |

Table 2: Substrate Competition Assay Results

| Substrate | Effect of Increasing Substrate Concentration on this compound EC50 | Implied Mechanism |

| NADH | Decreased EC50 | Uncompetitive[1] |

| Pyruvate | Decreased EC50 | Uncompetitive[1] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the metabolic pathway involving LDHB and the mechanism of allosteric inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

High-Throughput Mass Spectrometry Screening

The identification of this compound was facilitated by a high-throughput mass spectrometry (RF-MS) screening system designed to monitor the conversion of NADH to NAD+ by the LDHB enzyme.[1]

-

Assay Principle: The assay directly measures the enzymatic activity of LDHB by quantifying the levels of the substrate (NADH) and the product (NAD+).

-

Methodology:

-

A library of small molecules was screened for their ability to inhibit LDHB activity.

-

The LDHB enzyme was incubated with NADH and pyruvate in the presence of test compounds.

-

The reaction was quenched, and the levels of NADH and NAD+ were measured using a RapidFire-Mass Spectrometry system.

-

A reduction in the formation of NAD+ compared to control wells indicated inhibitory activity.

-

-

Advantages: This method is robust, avoids false-positive results often associated with optical assays, and allows for the direct measurement of substrate and product.[1]

Substrate Competition Assays

To elucidate the mechanism of inhibition, substrate competition assays were performed.[1]

-

Objective: To determine if this compound competes with the natural substrates (NADH and pyruvate) for binding to LDHB.

-

Protocol:

-

The inhibitory activity (EC50) of this compound was determined at multiple fixed concentrations of one substrate (e.g., pyruvate) while varying the concentration of the other substrate (e.g., NADH).

-

The experiment was then repeated by varying the concentration of the first substrate.

-

The EC50 values of this compound were plotted against the substrate concentrations.

-

-

Data Analysis: An increase in the inhibitory potency (decrease in EC50) of this compound with increasing concentrations of both NADH and pyruvate indicated an uncompetitive mode of inhibition.[1]

X-ray Crystallography

The precise binding site of this compound on the LDHB enzyme was determined using X-ray crystallography.[1]

-

Objective: To visualize the three-dimensional structure of the LDHB-AXKO-0046 complex and identify the specific amino acid interactions.

-

Methodology:

-

Crystals of the quaternary complex of LDHB with NADH, a substrate analog (oxamate), and this compound were grown.

-

The crystals were exposed to X-rays, and the resulting diffraction pattern was used to calculate the electron density map of the complex.

-

A detailed atomic model of the protein-ligand complex was built into the electron density map.

-

-

Findings: The crystal structure revealed that this compound binds to a novel allosteric site at the interface between two dimers of the LDHB tetramer, far from the active site.[1] The indole ring of this compound was observed to occupy a shallow pocket, with key hydrogen bonding interactions identified.[1]

Experimental Workflow

The following diagram outlines the experimental workflow for the identification and characterization of this compound.

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. researchgate.net [researchgate.net]

- 5. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | LDHB inhibitor | Probechem Biochemicals [probechem.com]

AXKO-0046: A Technical Guide to the First-in-Class Selective LDHB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH), a critical enzyme in this pathway, exists as two major subunits, LDHA and LDHB, which form five isoenzymes (LDH1-5). While LDHA, which preferentially converts pyruvate to lactate, has been a major target for cancer therapy, the role of LDHB is context-dependent and less explored. LDHB kinetically favors the conversion of lactate to pyruvate, fueling the tricarboxylic acid (TCA) cycle in oxidative cancer cells and playing a role in maintaining basal autophagy.[1][2] The development of selective inhibitors for LDHB has been limited, hindering the elucidation of its precise functions in cancer metabolism.

This technical guide provides an in-depth overview of AXKO-0046, the first reported highly selective, uncompetitive inhibitor of human lactate dehydrogenase B (LDHB).[1][3] this compound serves as a critical chemical probe to investigate the therapeutic potential of LDHB inhibition and to dissect its role in various cellular processes.

Core Compound Details

This compound is an indole derivative identified through a high-throughput mass spectrometry screen.[3][4] It demonstrates potent and selective inhibition of LDHB with a reported half-maximal effective concentration (EC50) of 42 nM.[5][6][7] Notably, it shows over 100-fold selectivity for LDHB over LDHA, with no significant inhibition of LDHA observed at concentrations up to 300 µM.[3][4]

Mechanism of Action:

Kinetic and structural studies have revealed a unique mechanism of action for this compound.[3] It acts as an uncompetitive inhibitor with respect to both NADH and pyruvate.[3] This means that this compound preferentially binds to the LDHB-substrate complex, rather than the free enzyme.[3] This is evidenced by the observation that increasing concentrations of both NADH and pyruvate lead to a decrease in the EC50 value of this compound, indicating enhanced inhibitory activity in the presence of the substrates.[3]

X-ray crystallography has confirmed that this compound binds to a novel allosteric site located at the interface of the LDHB tetramer, distant from the catalytic active site.[1][3] This allosteric binding is thought to interfere with the enzyme's conformational changes that are necessary for catalysis, thus inhibiting its function.[3]

Data Presentation

Inhibitory Potency and Selectivity

| Compound | Target | EC50 (nM) | Selectivity vs. LDHA | Reference(s) |

| This compound | LDHB | 42 | >100-fold | [3][4] |

| This compound | LDHA | >300,000 | - | [3][4] |

Structure-Activity Relationship (SAR) of this compound Derivatives

The following table summarizes the inhibitory activities of several methylated derivatives of this compound, providing insights into the key functional groups required for potent LDHB inhibition.

| Compound | Modification | LDHB EC50 (µM) | Reference(s) |

| AXKO-0060 | Methylation of the benzylamino group | 0.25 | [3] |

| AXKO-0077 | Methylation of the cycloheptylamino group | 7.4 | [3] |

| AXKO-0058 | Methylation of both amino groups | 8.3 | [3] |

| AXKO-0067 | Methylation at the 1-position of the indole | >100 | [3] |

These data suggest that the hydrogen bond donors on the benzylamine, cycloheptylamine, and the indole NH group are critical for potent inhibitory activity.[3]

Kinetic Parameters

In the presence of this compound, both the maximal reaction velocity (Vmax) and the Michaelis constant (Km) for LDHB decrease proportionally.[3] This kinetic profile is characteristic of uncompetitive inhibition.

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors via RapidFire-Mass Spectrometry

This protocol describes the methodology used for the initial identification of this compound from a compound library.

Objective: To identify small molecule inhibitors of LDHB by monitoring the conversion of NADH to NAD+.

Materials:

-

Recombinant human LDHB enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Pyruvate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.01% Tween-20)

-

Compound library

-

RapidFire High-Throughput Mass Spectrometry System

-

384-well plates

Procedure:

-

Prepare the enzyme reaction mixture in assay buffer containing recombinant human LDHB, NADH, and pyruvate at their respective Km concentrations to ensure assay sensitivity.

-

Dispense the compound library into 384-well plates at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).

-

Initiate the enzymatic reaction by adding the LDHB enzyme to the wells containing the substrates and test compounds.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 15 minutes).

-

Quench the reaction by adding a suitable stop solution (e.g., 1% formic acid).

-

Analyze the samples using a RapidFire-MS system to directly measure the amounts of NADH and NAD+.

-

Calculate the percent inhibition for each compound based on the ratio of NAD+ to NADH relative to the controls.

-

Confirm hits by performing concentration-response curves to determine the EC50 values.

Substrate-Competition Assay for Mechanism of Action Studies

This protocol is used to determine the mode of inhibition of this compound.

Objective: To elucidate the inhibitory mechanism of this compound with respect to the substrates NADH and pyruvate.

Materials:

-

Recombinant human LDHB enzyme

-

NADH

-

Pyruvate

-

This compound

-

Assay buffer

-

Plate reader or mass spectrometer

Procedure:

-

NADH Competition:

-

Prepare a series of reaction mixtures with a fixed, saturating concentration of pyruvate and varying concentrations of NADH (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

-

For each NADH concentration, perform a concentration-response experiment with a serial dilution of this compound.

-

Measure the initial reaction velocities.

-

-

Pyruvate Competition:

-

Prepare a series of reaction mixtures with a fixed, saturating concentration of NADH and varying concentrations of pyruvate.

-

For each pyruvate concentration, perform a concentration-response experiment with a serial dilution of this compound.

-

Measure the initial reaction velocities.

-

-

Data Analysis:

-

Determine the EC50 value of this compound at each substrate concentration.

-

Plot the EC50 values as a function of substrate concentration. For an uncompetitive inhibitor, the EC50 will decrease as the substrate concentration increases.

-

Alternatively, generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different fixed concentrations of this compound. For uncompetitive inhibition, this will result in a series of parallel lines.

-

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of LDHB in complex with this compound.

Objective: To visualize the binding mode of this compound to LDHB at the atomic level.

Materials:

-

Purified, high-concentration recombinant human LDHB

-

NADH

-

Oxamate (a stable analog of pyruvate)

-

This compound

-

Crystallization screening solutions

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Complex Formation: Incubate the purified LDHB enzyme with a molar excess of NADH, oxamate, and this compound to form the quaternary complex.

-

Crystallization:

-

Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) by mixing the protein-ligand complex solution with a variety of crystallization screening solutions.

-

Incubate the crystallization plates and monitor for crystal growth.

-

-

Crystal Soaking and Cryo-protection:

-

Once crystals are obtained, they can be soaked in a solution containing the cryoprotectant and the ligands to ensure saturation.

-

Flash-cool the crystals in liquid nitrogen to prevent ice formation during data collection.

-

-

Data Collection and Processing:

-

Mount the frozen crystal on a goniometer in the X-ray beamline.

-

Collect diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the space group, unit cell dimensions, and reflection intensities.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement with a known LDHB structure as a search model.

-

Build the atomic model of the protein and ligands into the electron density map.

-

Refine the model to improve the fit to the experimental data.

-

-

Structural Analysis: Analyze the final structure to identify the binding site of this compound and the specific interactions it forms with the LDHB protein.

Signaling Pathways and Experimental Workflows

LDHB in Cancer Metabolism and Autophagy

LDHB plays a significant role in the metabolism of oxidative cancer cells by converting lactate into pyruvate, which can then enter the TCA cycle for energy production. Additionally, LDHB has been implicated in the regulation of basal autophagy, a cellular recycling process that is crucial for cancer cell survival. The protons generated during the LDHB-catalyzed reaction are thought to contribute to the acidification of lysosomes, which is essential for autophagic flux.

Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of this compound followed a systematic workflow, beginning with a large-scale screen and progressing through detailed mechanistic and structural studies.

Cellular and In Vivo Activity

It is important for researchers and drug development professionals to note that while this compound is a potent and selective biochemical inhibitor of LDHB, the initial report by Shibata et al. stated that the compound "exhibited no potent cellular activity with clear pharmacodynamic properties".[3] This suggests that the compound may have poor cell permeability, be subject to efflux pumps, or have other liabilities that prevent it from effectively engaging its target in a cellular context. Consequently, there is a lack of published in vivo efficacy data for this compound. Further lead optimization would be necessary to develop analogs with improved cellular potency and pharmacokinetic properties suitable for in vivo evaluation.

Conclusion

This compound represents a landmark discovery in the field of cancer metabolism, being the first highly selective and potent inhibitor of LDHB. Its unique uncompetitive and allosteric mechanism of action provides a valuable tool for dissecting the specific roles of LDHB in cancer and other diseases. While the parent compound lacks cellular activity, the detailed biochemical, kinetic, and structural data presented in this guide offer a solid foundation for future medicinal chemistry efforts aimed at developing clinically viable LDHB inhibitors. The experimental protocols and workflows described herein provide a roadmap for the identification and characterization of novel enzyme inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

AXKO-0046: A Technical Whitepaper on the First-in-Class Selective LDHB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AXKO-0046, a novel small-molecule inhibitor of human lactate dehydrogenase B (LDHB). The information presented herein is compiled from publicly available research and is intended to serve as a resource for professionals in the fields of cancer metabolism, enzymology, and drug discovery.

Introduction

This compound is an indole derivative identified as the first highly selective inhibitor of human lactate dehydrogenase B (LDHB)[1][2][3][4]. Lactate dehydrogenase is a critical enzyme in cellular metabolism, catalyzing the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+[1][4][5]. The enzyme exists as two primary isoforms, LDHA and LDHB, which form tetramers. While LDHA is a well-established target in cancer therapy, the role of LDHB is also significant, as it is necessary for basal autophagy and the proliferation of both oxidative and glycolytic cancer cells[1][4][5]. This compound represents a significant advancement as a chemical probe to explore the therapeutic potential of targeting LDHB-associated pathways[1][2][3].

Mechanism of Action

This compound exhibits a unique mechanism of action as an uncompetitive inhibitor of LDHB with respect to both NADH and pyruvate[1][2][3][6][7]. This means that the inhibitory activity of this compound increases as the concentrations of both NADH and pyruvate increase[1]. This characteristic suggests that this compound preferentially binds to the enzyme-substrate complex[1].

X-ray crystallography studies have revealed that this compound does not bind to the catalytic active site of LDHB. Instead, it binds to a novel allosteric site located at the interface between two dimers of the LDHB tetramer[1][4][5]. This allosteric site is unique to LDHB, which accounts for the compound's high selectivity[1]. The binding of this compound to this site is critical for its enzymatic inhibition[1][4][5].

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published biochemical assays.

| Parameter | Value | Enzyme | Notes |

| EC50 | 42 nM | Human LDHB | Uncompetitive inhibition[1][2][5][6][7]. |

| Selectivity | >100-fold | LDHB vs. LDHA | No significant inhibition of LDHA observed at 300 µM[2][3][8]. |

Table 1: Potency and Selectivity of this compound

| Substrate | Effect of Increasing Concentration on this compound EC50 |

| NADH | Decreased EC50 (Increased Potency)[1][5]. |

| Pyruvate | Decreased EC50 (Increased Potency)[1][5]. |

Table 2: Substrate-Dependent Inhibition by this compound

Experimental Protocols

The identification and characterization of this compound involved several key experimental methodologies.

1. High-Throughput Screening (HTS) for LDHB Inhibitors:

-

Assay Principle: A high-throughput mass spectrometry (MS) screening system was developed to monitor the enzymatic activity of LDHB by detecting the conversion of NADH to NAD+[1][4][5].

-

Procedure:

-

A diverse library of small-molecule compounds was screened against human LDHB enzyme.

-

The enzymatic reaction was initiated by the addition of substrates (NADH and pyruvate).

-

The reaction was quenched, and the levels of NADH and NAD+ were quantified by mass spectrometry.

-

Compounds exhibiting significant inhibition of LDHB activity were selected for further validation[5].

-

2. Enzyme Kinetics and Inhibition Mechanism Determination:

-

Method: Substrate competition assays were performed to elucidate the mechanism of inhibition.

-

Protocol:

-

The inhibitory activity of this compound on LDHB was assessed at various concentrations of both the inhibitor and the substrates (NADH and pyruvate).

-

EC50 values were determined at each substrate concentration.

-

The data was analyzed using Lineweaver-Burk plots to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive)[1][5]. The results showed that as the concentration of this compound increased, both Vmax and Km decreased proportionally, which is characteristic of uncompetitive inhibition[1].

-

3. X-ray Crystallography for Structural Analysis:

-

Objective: To determine the binding site and mode of interaction of this compound with the LDHB enzyme.

-

Procedure:

-

Crystals of the quaternary complex of LDHB with NADH, a substrate analog (oxamate), and this compound were grown.

-

X-ray diffraction data were collected from the crystals.

-

The crystal structure was solved to reveal the three-dimensional arrangement of the atoms, showing this compound bound to an allosteric site distant from the catalytic center[1][4][5].

-

Visualizations

Below are diagrams illustrating the signaling pathway of LDHB inhibition by this compound and a typical experimental workflow for its characterization.

Caption: Allosteric inhibition of LDHB by this compound.

Caption: Workflow for this compound identification and characterization.

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | LDHB inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound|COA [dcchemicals.com]

- 4. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lactate Dehydrogenase Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to AXKO-0046: A Selective Allosteric Inhibitor of Lactate Dehydrogenase B

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 is a first-in-class, potent, and highly selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB). Identified as an indole derivative, this compound exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate, binding to a novel allosteric site at the tetramerization interface of the LDHB enzyme.[1][2] This unique mechanism of action and its high selectivity over the LDHA isoform make this compound a critical chemical probe for elucidating the role of LDHB in cancer metabolism and a potential starting point for the development of novel therapeutics targeting metabolic vulnerabilities in cancer.[1][2] This document provides a comprehensive overview of the chemical structure, mechanism of action, quantitative data, and key experimental protocols related to this compound.

Core Compound Details

| Property | Value | Reference |

| Chemical Name | N-({3-[2-(benzylamino) ethyl]-1H-indol-2-yl} methyl) cycloheptanamine | [1] |

| Molecular Formula | C25H33N3 | [3] |

| Molecular Weight | 375.56 g/mol | [3] |

| Target | Lactate Dehydrogenase B (LDHB) | [1][2] |

| Mechanism of Action | Uncompetitive, Allosteric Inhibitor | [1][2] |

| Development Status | Preclinical |

Quantitative Biological Data

Table 2.1: In Vitro Inhibitory Activity

| Compound | Target | EC50 (nM) | Selectivity vs. LDHA | Reference |

| This compound | LDHB | 42 | >100-fold | [1][2] |

| This compound | LDHA | > 300,000 (No inhibition at 300 µM) | - | [1][3] |

Table 2.2: Structure-Activity Relationship (SAR) of this compound Derivatives

| Compound | Modification from this compound | LDHB EC50 (µM) | Reference |

| AXKO-0060 | Methylation of benzylamino group | 0.25 | [1] |

| AXKO-0077 | Methylation of cycloheptylamino group | 7.4 | [1] |

| AXKO-0058 | Methylation of both amino groups | 8.3 | [1] |

| AXKO-0067 | Methylation at the 1-position of indole | > 100 | [1] |

Table 2.3: Kinetic Parameters of LDHB Inhibition by this compound

The following data illustrates the uncompetitive inhibition mechanism where both Vmax and Km decrease with increasing inhibitor concentration.

| This compound (µM) | Substrate | Vmax (µM/min) | Km (µM) | Reference |

| 0 | NADH | 15.3 | 60.3 | [1] |

| 0.001 | NADH | 10.7 | 58.3 | [1] |

| 0.01 | NADH | 2.3 | 33.2 | [1] |

| 0.1 | NADH | 2.1 | 12.6 | [1] |

| 1 | NADH | 3.0 | 11.9 | [1] |

| 0 | Pyruvate | 7.3 | 60.3 | [1] |

| 0.001 | Pyruvate | 6.9 | 58.3 | [1] |

| 0.01 | Pyruvate | 4.3 | 33.2 | [1] |

| 0.1 | Pyruvate | 2.0 | 12.6 | [1] |

| 1 | Pyruvate | 1.6 | 11.9 | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as an uncompetitive inhibitor, meaning it preferentially binds to the LDHB enzyme-substrate complex (LDHB-NADH-Pyruvate).[1] X-ray crystallography has revealed that this compound does not bind to the catalytic active site but rather to a novel allosteric pocket located at the interface where the two dimers of the LDHB tetramer meet.[2] This binding is thought to stabilize a less active conformation of the enzyme, thereby inhibiting its function. The high selectivity for LDHB over LDHA is attributed to amino acid differences in this allosteric binding site.[2]

By inhibiting LDHB, this compound disrupts the conversion of lactate to pyruvate, a key metabolic pathway in certain cancer cells, particularly those exhibiting a metabolic symbiosis between glycolytic and oxidative cells.[1] This can lead to a reduction in mitochondrial metabolism and an increase in cellular stress.

Caption: Allosteric inhibition of LDHB by this compound.

Experimental Protocols

LDHB Enzymatic Activity Assay (RapidFire-Mass Spectrometry)

This protocol was utilized for the high-throughput screening that identified this compound.[1]

-

Reaction Mixture Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.01% Tween 20.

-

Enzyme and Substrate Addition : Add 0.25 nM of recombinant human LDHB enzyme to the reaction buffer. Add substrates NADH and pyruvate to final concentrations of 100 µM each.

-

Compound Incubation : Add test compounds (e.g., this compound at various concentrations) to the enzyme/substrate mixture.

-

Reaction Initiation and Incubation : Initiate the reaction and incubate at room temperature for 15 minutes.

-

Quenching : Stop the reaction by adding an appropriate quenching solution (e.g., acetonitrile).

-

Detection : Analyze the reaction mixture using a RapidFire-Mass (RF-MS) system to quantify the conversion of NADH to NAD+.

-

Data Analysis : Calculate the percent inhibition based on the NAD+ signal relative to control wells (DMSO vehicle). Determine EC50 values by fitting the data to a four-parameter logistic equation.

References

The Discovery and Development of AXKO-0046: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 is a first-in-class, highly selective, and potent small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2][3] This indole derivative was identified through a sophisticated high-throughput mass spectrometry screening campaign and has been characterized as an uncompetitive inhibitor.[1][2][4] It acts at a novel allosteric site, demonstrating significant potential as a chemical probe to explore the role of LDHB in cancer metabolism and as a foundational molecule for the development of targeted oncology therapeutics.[4][5] This document provides a comprehensive technical guide to the discovery, mechanism of action, and preclinical development of this compound.

Introduction: The Rationale for Targeting LDHB

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate. It exists as two primary isoforms, LDHA and LDHB, which form tetramers. While LDHA has been a major focus for cancer therapy due to its role in the Warburg effect, LDHB's function in cancer has been increasingly appreciated.[1][2][3] LDHB is essential for basal autophagy and the proliferation of both oxidative and glycolytic cancer cells.[1][2][3] In certain cancer types, such as triple-negative breast cancer (TNBC), LDHB is implicated in metabolic symbiosis, a process that enhances tumor growth by balancing metabolic states between different cell populations within the tumor.[5] Despite its therapeutic potential, selective inhibitors of LDHB had not been reported prior to the discovery of this compound.[1][2][3]

Discovery of this compound

This compound was discovered by Axcelead Drug Discovery Partners, Inc. through a comprehensive screening and optimization process.[1][5]

High-Throughput Screening (HTS)

A high-throughput screening campaign was initiated to identify novel inhibitors of LDHB. A key innovation in this process was the development of a robust screening system utilizing RapidFire-Mass Spectrometry (RF-MS).[1][2] This label-free assay directly monitored the conversion of the cofactor NADH to NAD+, offering high sensitivity and minimizing false positives often associated with fluorescence-based assays.[5] The screening of a diverse compound library led to the identification of an initial hit, AXKO-0010, which possessed a central indole scaffold and demonstrated both potency and selectivity for LDHB.[1]

Lead Optimization

Following the identification of AXKO-0010, a focused lead optimization campaign was undertaken. Seventy-five indole derivatives with substructural similarity were synthesized and evaluated to explore the structure-activity relationship (SAR).[5] This effort culminated in the identification of this compound, which exhibited significantly enhanced potency.[5]

Caption: this compound Discovery Workflow.

Mechanism of Action

Biochemical Characterization

This compound is a highly potent inhibitor of LDHB with a reported EC50 of 42 nM.[1][4][5] Importantly, it displays high selectivity for LDHB over the LDHA isoform.[6]

Mode of Inhibition: Uncompetitive Inhibition

Substrate competition assays were pivotal in elucidating the mechanism of action of this compound.[4] These experiments revealed that the inhibitory activity of this compound increased with higher concentrations of both NADH and pyruvate.[4] This is the hallmark of an uncompetitive inhibitor, which preferentially binds to the enzyme-substrate complex.[1] Lineweaver-Burk plot analysis further confirmed this, showing proportional decreases in both Vmax and Km with increasing concentrations of this compound.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

AXKO-0046: A Deep Dive into its Uncompetitive Inhibition Kinetics of Human Lactate Dehydrogenase B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 has emerged as a first-in-class, highly selective, and potent small-molecule inhibitor of human lactate dehydrogenase B (LDHB).[1][2] This technical guide provides a comprehensive overview of the uncompetitive inhibition kinetics of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. The data presented herein is crucial for researchers investigating the role of LDHB in cancer metabolism and for professionals in the field of drug development exploring novel therapeutic strategies.

Introduction: The Significance of Targeting LDHB

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1][2] The enzyme exists as a tetramer composed of two major subunits, LDHA and LDHB. While LDHA has been a primary focus for cancer therapy due to its role in the Warburg effect, recent evidence highlights the importance of LDHB in the proliferation and survival of certain cancer cells, particularly those reliant on oxidative metabolism.[1][2][3] The development of selective LDHB inhibitors like this compound provides a valuable tool to dissect the specific roles of LDHB and explore its potential as a therapeutic target.[1][2]

Mechanism of Action: A Novel Allosteric Uncompetitive Inhibitor

This compound distinguishes itself through a unique mechanism of action. It functions as an uncompetitive inhibitor with respect to both of the enzyme's substrates, pyruvate and NADH.[1][4] This means that this compound preferentially binds to the enzyme-substrate (LDHB-NADH-pyruvate) complex, rather than the free enzyme.[1]

X-ray crystallography studies have revealed that this compound binds to a novel allosteric site located at the interface of the LDHB tetramer, distant from the catalytic active site.[1][2][3][4][5][6] This allosteric binding stabilizes the enzyme-substrate complex, preventing the release of the products and thereby inhibiting the enzyme's catalytic activity. The selectivity of this compound for LDHB over LDHA is attributed to amino acid differences within this allosteric binding pocket.[1]

Caption: Uncompetitive inhibition model of this compound.

Quantitative Analysis of Inhibition Kinetics

The uncompetitive inhibition profile of this compound is quantitatively demonstrated by its effect on the key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). As the concentration of this compound increases, both Vmax and Km decrease proportionally.[1][4] This is a hallmark of uncompetitive inhibition.

The potency of this compound is highlighted by its low nanomolar effective concentration (EC50).

Table 1: Kinetic Parameters of LDHB in the Presence of this compound

| This compound Conc. (nM) | Apparent Vmax (relative) | Apparent Km (NADH, µM) | Apparent Km (Pyruvate, µM) |

| 0 | 1.00 | Data not available | Data not available |

| Increasing Concentrations | Decreases | Decreases | Decreases |

Note: Specific values for apparent Vmax and Km at varying this compound concentrations require access to the full supplementary data of the primary research article. However, the trend of proportional decrease is clearly established.[1][4]

Table 2: EC50 Values of this compound at Various Substrate Concentrations

| Substrate | Concentration | EC50 of this compound (nM) |

| Overall | - | 42 [1][2][3][4][6] |

| NADH | Increasing | Decreasing[1][4] |

| Pyruvate | Increasing | Decreasing[1][4] |

The decrease in EC50 values with increasing substrate concentrations further substantiates the uncompetitive mechanism, as a higher concentration of the enzyme-substrate complex provides more binding targets for this compound.[1]

Caption: Lineweaver-Burk plot illustrating uncompetitive inhibition.

Experimental Protocols

The characterization of this compound's inhibition kinetics involved state-of-the-art experimental methodologies.

High-Throughput Screening and LDHB Activity Assay

A high-throughput screening system utilizing RapidFire-Mass Spectrometry (RF-MS) was employed to identify selective LDHB inhibitors.[1][3]

-

Principle: The assay directly measures the conversion of the co-factor NADH to NAD+, providing a robust and direct readout of LDHB enzymatic activity.[1][4]

-

Reaction Mixture: Recombinant human LDHB was incubated with NADH and pyruvate in an appropriate assay buffer.

-

Measurement: The reaction was initiated and, after a set incubation period, quenched. The amounts of NADH and NAD+ were then quantified by RF-MS.

-

Inhibitor Assessment: this compound was added to the reaction mixture at various concentrations to determine its effect on the rate of NAD+ production.

Caption: Workflow for LDHB enzymatic activity assay.

Enzyme Kinetic Analysis

To determine the kinetic parameters, the initial rates of LDHB activity were measured at varying concentrations of both NADH and pyruvate in the absence and presence of different concentrations of this compound.[1][3]

-

Procedure: A matrix of experiments was performed where the concentration of one substrate was varied while the other was held constant, and this was repeated for each concentration of this compound.

-

Data Analysis: The initial reaction rates were plotted against the substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax values.[1]

-

Mechanism Determination: The type of inhibition was determined by analyzing the changes in Km and Vmax in the presence of the inhibitor, often visualized using Lineweaver-Burk plots.[1][4]

Conclusion and Future Directions

This compound represents a significant advancement in the field of cancer metabolism research. Its well-characterized uncompetitive mechanism of action and high selectivity for LDHB make it an invaluable tool for elucidating the biological functions of this enzyme.[1] The detailed kinetic and structural understanding of how this compound inhibits LDHB provides a solid foundation for the structure-based design of next-generation inhibitors with potentially enhanced therapeutic properties. Further investigations into the cellular activity and in vivo efficacy of this compound and its derivatives are warranted to fully assess its therapeutic potential.[1][3]

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Allosteric Binding Site of AXKO-0046

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXKO-0046 is the first-in-class, highly selective, small-molecule inhibitor of human lactate dehydrogenase B (LDHB). It exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate, binding to a novel allosteric site. This technical guide provides a comprehensive overview of the this compound allosteric binding site, including its discovery, characterization, and the experimental methodologies employed. Quantitative binding data, detailed experimental protocols, and visualizations of key processes are presented to facilitate a deeper understanding and further research into LDHB inhibition.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate. The two major isoforms, LDHA and LDHB, play distinct roles in metabolic programming. While LDHA is a well-established target in cancer therapy due to its role in aerobic glycolysis (the Warburg effect), the therapeutic potential of targeting LDHB is an emerging area of investigation. LDHB is implicated in basal autophagy and the proliferation of certain cancer cells.[1][2][3][4] The development of selective LDHB inhibitors is crucial for elucidating its biological functions and validating it as a therapeutic target. This compound has been identified as the first highly selective inhibitor of LDHB, paving the way for novel therapeutic strategies.[1][5]

Mechanism of Action: Uncompetitive Inhibition

This compound demonstrates an uncompetitive mode of inhibition against LDHB. This means that the inhibitor binds only to the enzyme-substrate complex, in this case, the LDHB-NADH-pyruvate ternary complex. A key characteristic of this inhibition mechanism is that increasing the concentration of the substrates (NADH and pyruvate) enhances the inhibitory activity of this compound.[1] This is reflected in the parallel lines observed in a Lineweaver-Burk plot.

Quantitative Data: Inhibitory Potency and Structure-Activity Relationship

This compound exhibits potent and selective inhibition of LDHB. The half-maximal effective concentration (EC50) has been determined to be 42 nM.[1][5] The selectivity for LDHB over the LDHA isoform is greater than 100-fold.[1] Structure-activity relationship (SAR) studies on derivatives of this compound have provided insights into the key molecular interactions.

| Compound ID | Modification | EC50 (µM) |

| This compound | Parent Compound | 0.042 |

| AXKO-0060 | Methylation of benzylamino group | 0.25 |

| AXKO-0077 | Methylation of cycloheptylamino group | 7.4 |

| AXKO-0058 | Methylation of both amino groups | 8.3 |

| AXKO-0067 | Methylation of indole N1 position | > 100 |

Table 1: Structure-Activity Relationship of this compound Derivatives. Data sourced from Shibata et al., 2021.

The Allosteric Binding Site: A Novel Pocket at the Tetramerization Interface

X-ray crystallography of the LDHB-NADH-oxamate-AXKO-0046 quaternary complex (PDB ID: 7DBJ) has unequivocally demonstrated that this compound binds to a novel allosteric site, distinct from the catalytic active site.[1][2][6][7] This binding pocket is located at the interface between two dimers of the LDHB tetramer. This unique location is critical for the inhibitor's selectivity, as the amino acid residues forming this pocket are not conserved in the LDHA isoform.

Key interacting residues within the allosteric binding site include:

-

Van der Waals interactions: Gly29, Gln30, Gly97, Val98, Arg99, Gln101, and Ser137.

The indole ring of this compound occupies a shallow pocket at the dimer interface. The uncompetitive nature of the inhibition is explained by the fact that the binding of the substrates, NADH and pyruvate, induces a conformational change in LDHB that forms this unique allosteric pocket, which is then recognized and occupied by this compound.

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors

The discovery of this compound was enabled by a high-throughput screening (HTS) campaign utilizing a RapidFire-Mass Spectrometry (RF-MS) system to monitor the conversion of NADH to NAD+.

Workflow:

Detailed Methodology:

-

Enzyme Assay: The LDHB-catalyzed conversion of pyruvate to lactate was monitored by detecting the consumption of the cofactor NADH and the formation of NAD+.

-

Instrumentation: A RapidFire high-throughput mass spectrometry system was employed. This system integrates a robotic autosampler for rapid sample processing with a triple quadrupole mass spectrometer.

-

Sample Preparation: The enzymatic reaction is typically performed in 384-well plates. The reaction is initiated by the addition of the enzyme to a mixture of the compound and substrates.

-

Reaction Quench: After a defined incubation period, the reaction is quenched, often by the addition of an organic solvent like acetonitrile.

-

Solid-Phase Extraction (SPE): The quenched reaction mixture is aspirated by the RapidFire system and loaded onto a small SPE cartridge. This step rapidly removes salts, proteins, and other interfering substances.

-

Mass Spectrometry: The analytes (NADH and NAD+) are eluted from the SPE cartridge directly into the ion source of the mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) for high sensitivity and specificity.

-

Data Analysis: The peak areas corresponding to NADH and NAD+ are integrated. The ratio of product to substrate is used to calculate the percentage of inhibition for each compound.

X-ray Crystallography

The three-dimensional structure of LDHB in complex with this compound was determined by X-ray crystallography.

Workflow:

Detailed Methodology:

-

Protein Expression and Purification: Human LDHB is typically expressed in a host system like E. coli. The protein is then purified to homogeneity using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

-

Crystallization: The purified LDHB protein is concentrated and mixed with the inhibitor this compound, the cofactor NADH, and a substrate analog like oxamate. This mixture is then set up for crystallization trials using methods like vapor diffusion (hanging or sitting drop). Crystallization screens are used to identify initial conditions, which are then optimized to obtain diffraction-quality crystals.

-

Data Collection: The crystals are cryo-cooled in liquid nitrogen to prevent radiation damage. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the crystal symmetry and the intensities of the reflections. The structure is solved using molecular replacement, with a known structure of LDHB as a search model. The initial model is then refined against the experimental data, and the inhibitor, cofactor, and substrate analog are built into the electron density map. The final structure is validated for its geometric quality.

Signaling Pathways and Therapeutic Implications

The inhibition of LDHB by this compound has significant implications for cancer metabolism. By blocking the conversion of lactate to pyruvate, this compound can disrupt the metabolic flexibility of cancer cells that rely on lactate as a fuel source. While the direct downstream signaling consequences of this compound are still under active investigation, the known roles of LDHB suggest potential impacts on several key pathways.

LDHB expression is known to be positively regulated by oncogenic signaling pathways such as the RTK-PI3K-AKT-mTOR and STAT3 pathways. By inhibiting LDHB, this compound may counteract the pro-proliferative and survival signals from these pathways. Furthermore, the role of LDHB in maintaining basal autophagy suggests that its inhibition could lead to autophagic dysfunction, a potential vulnerability in cancer cells. Further research is needed to delineate the precise signaling cascades affected by this compound.

Conclusion

This compound represents a significant breakthrough in the study of LDHB, providing a potent and selective tool to probe its biological functions. The discovery of its unique allosteric binding site at the tetramerization interface opens new avenues for the design of next-generation LDHB inhibitors with improved pharmacological properties. The detailed experimental methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further advancements in the development of novel cancer therapies targeting metabolic vulnerabilities.

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cloning, expression, purification, crystallization and X-ray crystallographic analysis of d-lactate dehydrogenase from Lactobacillus jensenii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning, expression, purification, crystallization and X-ray crystallographic analysis of D-lactate dehydrogenase from Lactobacillus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Selective Inhibition of Lactate Dehydrogenase B by AXKO-0046

For Immediate Release

This technical guide provides an in-depth analysis of AXKO-0046, a potent and highly selective inhibitor of human lactate dehydrogenase B (LDHB). The following sections detail the quantitative selectivity, the experimental methodologies employed in its characterization, and the underlying molecular mechanisms of its action. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer metabolism.

Core Findings: Quantitative Selectivity of this compound

This compound has been identified as a first-in-class, highly selective inhibitor of LDHB.[1][2][3] Quantitative analysis reveals a significant therapeutic window for targeting LDHB without affecting the related LDHA isoform.

| Compound | Target | EC50 (nM) | Selectivity | Notes |

| This compound | LDHB | 42[1][3][4][5] | >7100-fold | No inhibitory activity was observed against LDHA at concentrations up to 300 µM.[2] |

| This compound | LDHA | >300,000 |

Table 1: Quantitative Selectivity of this compound for LDHB over LDHA.

Mechanism of Action: Uncompetitive and Allosteric Inhibition

This compound exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate.[1][3] This indicates that the inhibitor preferentially binds to the enzyme-substrate complex. Further structural analysis through X-ray crystallography has revealed that this compound does not bind to the catalytic active site.[1][3] Instead, it occupies a novel allosteric site located at the tetramerization interface of the two LDHB dimers.[1][3] This unique binding mode is crucial for its high selectivity, as the corresponding allosteric site on LDHA is not conserved.[3]

References

The Role of AXKO-0046 in Cancer Metabolism: A Technical Overview

For the purposes of this technical guide, the well-characterized KRAS G12C inhibitor, Divarasib (GDC-6036), will be used as a proxy for the placeholder "AXKO-0046" to illustrate the role of a targeted therapeutic in cancer metabolism.

This document provides a detailed examination of Divarasib, a potent and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key driver in a significant subset of cancers and is known to reprogram cellular metabolism to support tumor growth and proliferation. This guide is intended for researchers, scientists, and drug development professionals interested in the intersection of targeted therapy and cancer metabolism.

Mechanism of Action and Impact on Cancer Metabolism

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.

Divarasib works by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in its inactive, GDP-bound state, thereby inhibiting its downstream signaling. The inhibition of this central oncogenic driver has profound effects on cancer cell metabolism.

KRAS G12C-mutant cancers exhibit a metabolic phenotype characterized by increased glucose uptake and a heightened reliance on glycolysis and glutamine metabolism to fuel anabolic processes. By inhibiting the KRAS G12C oncoprotein, Divarasib can reverse these metabolic alterations, leading to a reduction in glucose and glutamine consumption, and a decrease in the production of key metabolites required for cell growth.

Quantitative Data Summary

The following tables summarize key quantitative data for Divarasib from preclinical and clinical studies.

Table 1: Preclinical Activity of Divarasib

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| Biochemical IC50 | KRAS G12C | 0.08 nM | |

| Cellular IC50 | NCI-H358 (NSCLC) | 0.6 nM | |

| Cellular IC50 | MIA PaCa-2 (Pancreatic) | 1.2 nM |

| Tumor Growth Inhibition | NCI-H358 Xenograft | >90% at 100 mg/kg, QD | |

Table 2: Clinical Efficacy of Divarasib in KRAS G12C-Mutant Cancers

| Parameter | Cancer Type | Value | Clinical Trial |

|---|---|---|---|

| Objective Response Rate (ORR) | Non-Small Cell Lung Cancer (NSCLC) | 53.4% | NCT04449874 |

| Median Duration of Response | Non-Small Cell Lung Cancer (NSCLC) | Not Reached | NCT04449874 |

| Objective Response Rate (ORR) | Colorectal Cancer (CRC) | 29.1% | NCT04449874 |

| Median Progression-Free Survival | Colorectal Cancer (CRC) | 5.5 months | NCT04449874 |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize Divarasib.

3.1. In Vitro Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Divarasib in cancer cell lines harboring the KRAS G12C mutation.

-

Methodology:

-

Cell Culture: KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: A serial dilution of Divarasib (typically from 0.1 nM to 10 µM) is prepared in culture medium and added to the wells. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using software like GraphPad Prism.

-

3.2. Mouse Xenograft Model for In Vivo Efficacy

-

Objective: To evaluate the anti-tumor activity of Divarasib in a living organism.

-

Methodology:

-

Cell Implantation: 5-10 million NCI-H358 cells are suspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. Divarasib is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily (QD) at specified doses (e.g., 25, 50, 100 mg/kg).

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

-

Conclusion

Divarasib (used here as a representative example for this compound) exemplifies a modern targeted therapy that exerts its anti-cancer effects by directly inhibiting a key oncogenic driver and, consequently, reversing the metabolic reprogramming that these tumors depend on. The methodologies and data presented in this guide highlight the critical steps in the preclinical and clinical evaluation of such targeted agents. Understanding the intricate link between oncogenic signaling and cancer metabolism is paramount for the continued development of effective cancer therapeutics.

References:

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. (Note: AMG 510 is Sotorasib, another KRAS G12C inhibitor with similar properties to Divarasib for illustrative purposes).

Purkey, H. E., et al. (2022). GDC-6036, a clinical-stage KRAS G12C inhibitor that is active in preclinical models of non-small cell lung and colorectal cancer. Cancer Research, 82(12_Supplement), 3295-3295.

AXKO-0046 EC50 and IC50 values

An In-Depth Technical Guide to AXKO-0046: A Selective LDHB Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, a potent and selective inhibitor of human Lactate Dehydrogenase B (LDHB).

Introduction

This compound is a novel, indole-derivative small molecule identified as a highly selective, uncompetitive inhibitor of Lactate Dehydrogenase B (LDHB)[1][2]. LDHB is a critical enzyme in cellular metabolism, catalyzing the conversion of lactate to pyruvate. In certain cancers, particularly those with an oxidative phosphorylation (OXPHOS) phenotype, LDHB plays a crucial role in utilizing lactate as a fuel source, thereby supporting tumor growth and survival. This compound represents a valuable chemical probe for studying the biological functions of LDHB and a potential starting point for the development of novel anticancer therapeutics.

Quantitative Data

The following tables summarize the known EC50 and IC50 values for this compound.

| Parameter | Value | Enzyme | Assay Type | Reference |

| EC50 | 42 nM | Human LDHB | RapidFire-Mass Spectrometry | [1][2] |

| IC50 | 5.56 nM | Human LDHB | Colorimetric Assay | [3] |

Note: The EC50 value of 42 nM is the most frequently cited value for the inhibitory activity of this compound against LDHB.

Mechanism of Action

This compound is an uncompetitive inhibitor with respect to both NADH and pyruvate[1]. This means that it binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of both NADH and pyruvate[1]. X-ray crystallography studies have revealed that this compound binds to a novel allosteric site on the LDHB tetramer, distinct from the active site[2][4]. This allosteric binding is thought to interfere with the enzyme's conformational changes necessary for catalysis.

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors (RapidFire-Mass Spectrometry)

This protocol outlines the high-throughput screening method used for the initial discovery of this compound[1][2].

Objective: To identify small molecule inhibitors of human LDHB by monitoring the enzymatic conversion of NADH to NAD+.

Materials:

-

Recombinant human LDHB

-

NADH

-

Pyruvate

-

Assay Buffer (specific composition not publicly detailed)

-

Test compounds (e.g., small molecule library)

-

RapidFire-Mass Spectrometry (RF-MS) system

Method:

-

A solution of recombinant human LDHB enzyme is prepared in the assay buffer.

-

The enzyme solution is dispensed into microtiter plates.

-

Test compounds, including this compound, are added to the wells at a desired concentration.

-

The enzymatic reaction is initiated by the addition of a substrate solution containing NADH and pyruvate. The final concentrations of NADH and pyruvate are optimized based on their Km values (64 µM for NADH and 116 µM for pyruvate)[5].

-

The reaction is allowed to proceed for a specific time at room temperature.

-

The reaction is then quenched.

-

The amount of NADH and NAD+ in each well is quantified using a RapidFire-Mass Spectrometry system. This system allows for rapid sample processing and direct measurement of the analyte masses.

-

The percentage of inhibition for each compound is calculated by comparing the conversion of NADH to NAD+ in the presence of the compound to the control wells (without inhibitor).

-

Compounds showing significant inhibition are selected for further characterization.

Substrate-Competition Assay

This protocol is used to determine the mechanism of inhibition of this compound[1].

Objective: To elucidate the inhibitory mechanism of this compound by measuring its effect on LDHB activity at varying concentrations of substrates (NADH and pyruvate).

Materials:

-

Recombinant human LDHB (0.25 nM)[1]

-

NADH (10, 30, 50, 100, and 200 µM)[1]

-

Pyruvate (10, 30, 50, 100, and 200 µM)[1]

-

This compound (0.00001 to 100 µM)[1]

-

Assay Buffer

Method:

-

A series of reactions are set up in triplicate.

-

For NADH titration, varying concentrations of NADH are incubated with a fixed concentration of pyruvate (100 µM) and 0.25 nM LDHB[1].

-

For pyruvate titration, varying concentrations of pyruvate are incubated with a fixed concentration of NADH (100 µM) and 0.25 nM LDHB[1].

-

A solution of this compound at various concentrations is added to the reaction mixtures.

-

The enzymatic reactions are performed at room temperature for 15 minutes[1].

-

The initial reaction velocities are measured.

-

The data is analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mechanism of inhibition. For an uncompetitive inhibitor like this compound, both Vmax and Km values will decrease with increasing inhibitor concentration.

Signaling Pathways and Experimental Workflows

LDHB Signaling Pathway in Cancer Metabolism

Caption: Role of LDHB in cancer cell metabolism and its inhibition by this compound.

Experimental Workflow for this compound Discovery and Characterization

Caption: Workflow for the discovery and characterization of this compound.

Selectivity

This compound demonstrates high selectivity for LDHB over its isoform, LDHA. In assays, it showed no significant inhibitory activity against LDHA at concentrations up to 300 µM, indicating a selectivity of over 100-fold[1]. This high selectivity is attributed to its binding to an allosteric site that is not conserved between the two isoforms. Information regarding the selectivity of this compound against a broader panel of kinases or other enzymes is not currently available in the public domain.

Cellular Activity and In Vivo Data

Detailed quantitative data on the cellular activity of this compound, such as GI50 values across various cancer cell lines, are not widely reported in publicly available literature. Similarly, there is a lack of published in vivo efficacy studies for this compound in preclinical animal models. Further research is required to fully characterize the cellular and in vivo pharmacological properties of this compound.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of LDHB. Its well-defined mechanism of action and high selectivity make it an invaluable tool for investigating the role of LDHB in cancer metabolism and other physiological processes. While further studies are needed to establish its cellular and in vivo efficacy, this compound holds promise as a lead compound for the development of targeted therapies for cancers that rely on LDHB-mediated lactate metabolism.

References

- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Indole Scaffold of AXKO-0046: A Deep Dive into Selective LDHB Inhibition

Fujisawa, Japan - The discovery of AXKO-0046, a potent and highly selective inhibitor of human lactate dehydrogenase B (LDHB), has opened new avenues for therapeutic intervention in cancers dependent on oxidative metabolism. This technical guide explores the structure-activity relationship (SAR) of this compound derivatives, details the experimental protocols for their evaluation, and visualizes the key signaling pathways impacted by LDHB inhibition.

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate. The two major isoforms, LDHA and LDHB, play distinct roles in cancer metabolism. While LDHA is often associated with the Warburg effect in glycolytic tumors, LDHB is crucial for cancer cells that rely on oxidative phosphorylation (OXPHOS), utilizing lactate as a fuel source.[1][2][3] this compound emerged from a high-throughput screening campaign as the first highly selective small-molecule inhibitor of LDHB, exhibiting an uncompetitive mode of inhibition with an EC50 of 42 nM.[1][2][3][4][5][6][7][8][9][10]

Structure-Activity Relationship of this compound Derivatives

The core of this compound is an indole derivative. Systematic modification of this scaffold has provided key insights into the structural requirements for potent and selective LDHB inhibition. The following table summarizes the quantitative data for key this compound derivatives.

| Compound ID | Modification | LDHB IC50 (µM) | LDHA IC50 (µM) | Selectivity (LDHA/LDHB) |

| This compound | - | 0.042 | >300 | >7143 |

| AXKO-0010 | Precursor | ≤3 | >300 | >100 |

| AXKO-0067 | 1-position indole methylation | >100 | - | - |

| AXKO-0058 | Introduction of amino groups | 8.3 | - | - |

| AXKO-0004 | Derivative | - | - | - |

| AXKO-0008 | Derivative | - | - | - |

| AXKO-0013 | Derivative | - | - | - |

Note: Specific IC50 values for AXKO-0004, AXKO-0008, and AXKO-0013 are not publicly available, though they were identified as selective hits.[3]

The SAR studies highlight several critical features:

-

The Indole NH Group: Methylation at the 1-position of the indole ring (AXKO-0067) resulted in a dramatic loss of potency (IC50 > 100 µM), indicating that the hydrogen bond donor capability of the indole NH is crucial for binding.[1][3]

-

Substitutions on the Amino Groups: The introduction of amino groups in AXKO-0058 led to a significant reduction in activity (IC50 = 8.3 µM), suggesting that the nature and position of substituents on the side chains are critical for optimal interaction with the binding pocket.[3]

X-ray crystallography studies have revealed that this compound binds to a novel allosteric site at the tetramerization interface of LDHB, distant from the active site.[1][2][3][4][7][9][10][11][12][13] This unique binding mode explains its high selectivity over LDHA and its uncompetitive inhibition pattern, where it preferentially binds to the enzyme-substrate complex.[1][2][3][9]

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors

The discovery of this compound was enabled by a high-throughput mass spectrometry (MS) screening assay designed to monitor the conversion of NADH to NAD+.[1][2][3][4][9][10][14]

Workflow for High-Throughput Mass Spectrometry Screening:

Figure 1: Workflow for the high-throughput mass spectrometry screening of LDHB inhibitors.

Detailed Methodology:

-

Assay Plate Preparation: Compounds from a chemical library are dispensed into 384-well assay plates.

-

Reagent Preparation: A solution containing recombinant human LDHB enzyme, NADH, and pyruvate in an assay buffer is prepared.

-

Reaction Initiation: The enzyme/substrate solution is added to the assay plates containing the compounds to initiate the enzymatic reaction.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period.

-

Reaction Quenching: The reaction is stopped by the addition of a quenching solution.

-

Mass Spectrometry Analysis: The quenched samples are injected into a RapidFire-MS system to quantify the amounts of NADH and NAD+.

-

Data Analysis: The percentage of inhibition is calculated based on the relative amounts of NADH and NAD+, and compounds showing significant inhibition are identified as "hits".

Substrate Competition Assay

To determine the mechanism of inhibition, a substrate competition assay is performed.[2][3][9]

Methodology:

-

The IC50 of the inhibitor is determined at various fixed concentrations of one substrate (e.g., NADH) while the other substrate (pyruvate) is kept at a constant concentration.

-

The experiment is repeated by varying the concentration of the second substrate (pyruvate) while keeping the first (NADH) constant.

-

The data is plotted and analyzed. For an uncompetitive inhibitor like this compound, the IC50 value decreases as the substrate concentration increases.

LDHB Signaling in Cancer Metabolism

LDHB plays a pivotal role in the metabolic reprogramming of cancer cells, particularly those that are highly oxidative. By converting lactate to pyruvate, LDHB fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), promoting cancer cell proliferation and survival.[1][2][3] Inhibition of LDHB disrupts this metabolic pathway, leading to cellular stress and reduced tumorigenicity.

Signaling Pathway of LDHB in Oxidative Cancer Cells:

Figure 2: Simplified signaling pathway of LDHB in oxidative cancer metabolism and the point of inhibition by this compound.

This pathway illustrates how lactate is taken up by cancer cells via monocarboxylate transporters (MCTs) and converted to pyruvate by LDHB. Pyruvate is then transported into the mitochondria to fuel the TCA cycle and ATP production through OXPHOS. This compound inhibits LDHB, thereby blocking this critical metabolic route.

Conclusion

This compound represents a significant advancement in the development of selective inhibitors for metabolic targets in oncology. The detailed understanding of its structure-activity relationship, coupled with robust experimental methodologies, provides a solid foundation for the future design of even more potent and drug-like LDHB inhibitors. The elucidation of LDHB's role in cancer metabolism further underscores the therapeutic potential of targeting this enzyme in specific cancer subtypes. Further research into the in vivo efficacy and safety of this compound derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting lactate dehydrogenase B-dependent mitochondrial metabolism affects tumor initiating cells and inhibits tumorigenesis of non-small cell lung cancer by inducing mtDNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AXKO-0046, a Selective LDHB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXKO-0046 is a potent and selective small-molecule inhibitor of human lactate dehydrogenase B (LDHB), an enzyme that catalyzes the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+.[1][2] As a key enzyme in cellular metabolism, LDHB is a target of interest in various research areas, including cancer metabolism.[1][2] this compound, an indole derivative, has been identified as a highly selective, uncompetitive inhibitor of LDHB with an EC50 of 42 nM.[1][2][3][4] This document provides detailed experimental protocols and data related to the characterization of this compound to facilitate its use in research and drug development.

Mechanism of Action

This compound exhibits an uncompetitive mechanism of inhibition with respect to both NADH and pyruvate.[1] This indicates that the inhibitor binds to the enzyme-substrate complex.[1] X-ray crystallography studies have revealed that this compound binds to a novel allosteric site on the LDHB tetramer, distinct from the catalytic active site.[1][2][3] This allosteric binding at the interface between two dimers is critical for its enzymatic inhibition.[1][2][3] The selectivity of this compound for LDHB over LDHA is attributed to differences in the amino acid residues at the allosteric binding site.[1]

Signaling Pathway Diagram

Caption: Mechanism of uncompetitive inhibition of LDHB by this compound.

Quantitative Data

Table 1: Inhibitory Potency of this compound

| Target | EC50 (nM) |

| LDHB | 42 |

| LDHA | >300,000 |

Table 2: Kinetic Parameters of LDHB in the Presence of this compound

| This compound (µM) | Vmax (relative) | Km for NADH (µM) | Km for Pyruvate (µM) |

| 0 | 100% | (baseline) | (baseline) |

| >0 | Decreased | Decreased | Decreased |

| As the concentration of this compound increases, both Vmax and Km decrease proportionally, which is characteristic of uncompetitive inhibition.[1][3] |

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors

This protocol outlines the mass spectrometry-based high-throughput screening used to identify this compound.

Workflow Diagram:

Caption: High-throughput screening workflow for identifying LDHB inhibitors.

Methodology:

-

A diverse library of small molecules is screened against the LDHB enzyme.

-